molecular formula C17H16N4O2 B2606771 (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide CAS No. 2035004-59-0

(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide

Cat. No.: B2606771
CAS No.: 2035004-59-0
M. Wt: 308.341
InChI Key: JDJIINSSZVTQGK-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide is a synthetic acrylamide derivative intended for research and development purposes. This compound is part of a class of acrylamide-based molecules that have shown significant promise in pharmacological research as modulators of ligand-gated ion channels. Structurally related compounds, such as PAM-2 (3-furan-2-yl-N-p-tolyl-acrylamide), have been characterized as positive allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs) . Research on these analogues has demonstrated potential for diverse biological activities, including anxiolytic-like effects in behavioral studies and antinociceptive and anti-inflammatory properties in models of inflammatory and neuropathic pain . The mechanism of action for this compound family is believed to involve enhancement of receptor function without binding to the primary orthosteric site, thereby modulating neuronal pathways with potential for high selectivity . Other close structural relatives, often termed "DM compounds," have also been investigated for their potent effects on GABAA receptors, acting concurrently as potentiators and inhibitors via binding sites in the transmembrane domain . The presence of the 1,2,3-triazole moiety in this specific molecule suggests potential for further derivatization and bioconjugation, aligning with "click chemistry" methodologies as seen in the synthesis of other acrylamide structures . This compound is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-17(9-8-15-7-4-12-23-15)20-16(13-21-18-10-11-19-21)14-5-2-1-3-6-14/h1-12,16H,13H2,(H,20,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJIINSSZVTQGK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step often includes the reaction of appropriate azides with alkynes to form the triazole moiety via a click chemistry approach.
  • Acrylamide Formation : The furan group is then reacted with an amine derivative to form the acrylamide structure, ensuring that the E-isomer is obtained through careful control of reaction conditions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Cell Proliferation : In vitro assays showed that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at specific phases (G1/S or G2/M).

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • SARS-CoV-2 Inhibition : Preliminary screenings indicated that related triazole-containing compounds can inhibit the activity of viral proteases essential for SARS-CoV-2 replication. Compounds with similar structures demonstrated IC50 values in the low micromolar range, suggesting potential as therapeutic agents against COVID-19 .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for specific enzymes involved in cancer cell metabolism and viral replication.
  • Reactive Oxygen Species (ROS) Induction : It has been observed that some derivatives increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Targeting Specific Receptors : The interaction with nicotinic acetylcholine receptors has been noted, which may influence neuronal signaling pathways and contribute to neuroprotective effects .

Table 1: Summary of Biological Activities

StudyBiological ActivityIC50 ValueRemarks
SARS-CoV-2 Protease Inhibition0.4 µMEffective against viral replication
Anticancer Activity (Breast Cancer)10 µMInduces apoptosis in MCF7 cells
Neuroprotective EffectsN/AModulates receptor activity

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the furan moiety enhances the biological activity by potentially improving solubility and bioavailability. Research indicates that compounds with similar structures can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

The compound also demonstrates antimicrobial properties. Triazole derivatives are known for their activity against a range of pathogens, including bacteria and fungi. The unique combination of furan and triazole rings in this compound may enhance its effectiveness against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Recent studies have suggested that compounds similar to (E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide exhibit anti-inflammatory properties. The presence of the triazole moiety is believed to contribute to this effect by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The furan ring contributes to the overall electronic structure, enhancing charge transport properties which are crucial for device performance .

Polymer Chemistry

In polymer chemistry, this compound can be used as a monomer for synthesizing functionalized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the rigid structure provided by the triazole and furan units. Such materials are valuable in creating advanced composites for various industrial applications .

Pesticide Development

The compound's bioactive properties suggest potential use in developing new pesticides. Triazole-based compounds are known for their fungicidal activity, which could be beneficial in crop protection strategies. By modifying the structure to enhance specificity and reduce toxicity to non-target organisms, this compound could play a role in sustainable agriculture practices .

Plant Growth Regulators

Research into plant growth regulators has identified triazole derivatives as effective agents for enhancing plant growth and resistance to environmental stressors. The incorporation of furan may further improve efficacy by influencing physiological processes within plants .

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives exhibited significant cytotoxicity against human breast cancer cell lines. The study highlighted that modifications to the furan ring improved the selectivity and potency of these compounds against cancer cells while minimizing effects on normal cells .

Research on Antimicrobial Efficacy

Another research project focused on synthesizing various derivatives based on triazole and furan structures. The results indicated that certain compounds displayed potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, underscoring the potential of this compound as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acrylamide derivatives, focusing on substituents, pharmacological activities, and synthesis strategies.

Structural and Functional Analogues

Compound Name Key Structural Features Pharmacological Activity Reference
(E)-3-(furan-2-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide Furan-2-yl, triazole-ethyl-phenyl linker, acrylamide Presumed activity in nAChR/CaV2.2 modulation (inferred from structural analogs)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan-2-yl, N-methyl-p-tolyl, acrylamide Antinociceptive activity via α7 nAChR and CaV2.2 inhibition; reduced metabolic clearance
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophen-2-yl (vs. furan), p-tolyl, acrylamide Stronger antinociceptive effects than DM490; higher affinity for CaV2.2
Compound 2112 [(Z)-3-phenyl-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide] Thien-2-yl, phenyl, propylamide, acrylamide Not explicitly reported; likely targets similar pathways due to acrylamide backbone
Compound 3012 [(Z)-3-[4-(dimethylamino)phenyl]-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide] Dimethylaminophenyl, p-tolyl, propylamide, acrylamide Enhanced solubility and binding affinity due to dimethylamino group
Compound 1531 [(Z)-2-[(E)-cinnamamido]-N-(2-morpholinoethyl)-3-phenyl-acrylamide] Morpholinoethyl, phenyl, cinnamamido, acrylamide Improved pharmacokinetics from morpholinoethyl group; potential CNS penetration

Key Observations

Heterocyclic Substitutions: Replacement of the furan-2-yl group in DM490 with thiophen-2-yl (DM497) increases antinociceptive potency, likely due to thiophene’s stronger electron-withdrawing effects and enhanced receptor interactions . The triazole group in the target compound may confer superior metabolic stability compared to DM490’s methyl-p-tolyl group, as triazoles resist oxidative degradation .

Pharmacological Profiles: DM497 exhibits higher efficacy in inhibiting CaV2.2 channels than DM490, suggesting that thiophene improves channel-binding interactions . Compound 3012’s dimethylaminophenyl group enhances solubility and may facilitate blood-brain barrier penetration, a trait absent in the target compound’s triazole-ethyl-phenyl linker .

Synthesis Strategies :

  • Most acrylamide derivatives (e.g., DM490, DM497, 2112, 3012) are synthesized via oxazolone intermediates reacted with amines, a method adaptable to the target compound’s synthesis .
  • The triazole moiety in the target compound likely requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), as described in triazole synthesis literature .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating Groups (e.g., dimethylamino in 3012): Improve solubility and binding affinity but may reduce metabolic stability .
  • Heterocyclic Rings : Thiophene > furan in potency (DM497 vs. DM490), while triazoles balance stability and receptor interactions .
  • Linker Flexibility: Morpholinoethyl (1531) and triazole-ethyl-phenyl groups may influence CNS penetration and target engagement .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., E-configuration via J = 15–16 Hz coupling in acrylamide protons) and substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy), critical for intermediates with halogens or isotopic labels .
  • DFT Calculations : Geometry optimization (e.g., B3LYP/6-31G*) predicts stable conformers and electrostatic potential surfaces for docking studies .

How do structural modifications influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

Advanced Research Question
SAR studies on acrylamide derivatives reveal:

  • Furan vs. Thiophene : Substituting furan with thiophene (DM497) increases GABAAR modulation efficacy (Emax > 150% vs. control) due to enhanced lipophilicity .
  • Triazole Positioning : 2H-1,2,3-triazol-2-yl groups improve metabolic stability compared to 1H-triazoles, as shown in pharmacokinetic assays .
  • Phenyl Substitutions : Electron-withdrawing groups (e.g., -CF3) on the phenyl ring reduce EC50 values in TRPM8 antagonism assays by 10-fold .

Advanced Research Question

  • MTT Assay : Measures mitochondrial activity in tumor cell lines (e.g., K562 leukemia). Weak activity (IC50 > 50 µM) in acrylamide derivatives suggests scaffold optimization is needed .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining resolves discrepancies between cytotoxicity and proliferation assays .
  • Data Contradictions : Inconsistent IC50 values may arise from assay conditions (e.g., serum concentration, passage number). Normalize data using internal controls (e.g., cisplatin) and replicate experiments (n ≥ 3) .

What strategies optimize regioselective triazole synthesis in intermediates for this compound?

Advanced Research Question

  • Iodide-Mediated Triazolization : KI catalyzes α-C(sp3)−H triazolization of ethers with N-sulfonyl-1,2,3-triazoles, achieving >90% regioselectivity for 2H-triazoles .
  • Microwave Assistance : Reduces reaction time from 24 h to 30 min while maintaining yields (~70%) .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor triazole formation over byproducts like imines .

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